molecular formula C16H34S B3044121 1-Hexadecane-d33-thiol CAS No. 218956-22-0

1-Hexadecane-d33-thiol

Cat. No. B3044121
CAS RN: 218956-22-0
M. Wt: 291.7 g/mol
InChI Key: ORTRWBYBJVGVQC-TUWMXWROSA-N
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Description

1-Hexadecane-d33-thiol is a deuterium-labeled compound with the chemical formula C₁₆HD₃₃S . It is a derivative of hexadecane and contains deuterium isotopes. Deuterium substitution is often used as a tracer in drug development processes to study pharmacokinetics and metabolic profiles .

Scientific Research Applications

Electrostatic Properties in Nanowires

1-Hexadecane-d33-thiol plays a critical role in the study of electrostatic properties and charge density distribution in molecular nanowires. Research using density functional theory (DFT) has focused on understanding the bond topological, electrostatic, and transport properties of hexadecane molecule-based nanowires, particularly under various electric fields. This research is foundational in designing n-alkane chain-based molecular nanowires (Selvaraju, Jothi, & Kumaradhas, 2012).

Stabilization of Gold Nanoparticles

Hexadecanethiol, including derivatives like this compound, has been evaluated for its effectiveness in stabilizing large gold nanoparticles in organic solutions. The research found that certain thiol-based ligands greatly inhibit the aggregation of these nanoparticles, crucial for their application in various nanotechnology and material science fields (Zhang, Leem, Srisombat, & Lee, 2008).

Adsorption Studies and Surface Chemistry

The adsorption behavior of 1-hexadecane thiol on various surfaces, such as silver-island films, has been a subject of study. These investigations are significant in understanding the conformational changes in adsorbed molecules and have implications in the development of coatings and thin films (Sandroff, Garoff, & Leung, 1983).

Self-Assembled Monolayers

Research has also focused on the use of this compound in the formation of self-assembled monolayers on surfaces like Au(111). These studies provide insights into phase separation and the molecular interactions at the interface, which are crucial in the development of biosensors and surface coatings (Hobara et al., 1998).

Enhanced Conductivity in Liquid Crystals

Incorporation of this compound in liquid crystals has shown to significantly enhance their conductivity. This finding is particularly relevant in the field of electronics and photonics, where controlled conductivity is vital (Holt et al., 2008).

properties

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-tritriacontadeuteriohexadecane-1-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H34S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h17H,2-16H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORTRWBYBJVGVQC-TUWMXWROSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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